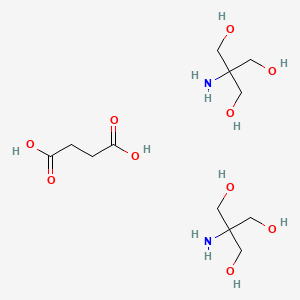![molecular formula C11H10N2O5S B3430617 2-{[3-Cyano-5-(ethoxycarbonyl)-6-oxo-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid CAS No. 851175-99-0](/img/structure/B3430617.png)
2-{[3-Cyano-5-(ethoxycarbonyl)-6-oxo-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid
説明
2-{[3-Cyano-5-(ethoxycarbonyl)-6-oxo-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid is a useful research compound. Its molecular formula is C11H10N2O5S and its molecular weight is 282.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.03104260 g/mol and the complexity rating of the compound is 541. The solubility of this chemical has been described as 38.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions The synthesis of 2-{[3-Cyano-5-(ethoxycarbonyl)-6-oxo-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid typically involves multi-step reactions. One common synthetic route starts with the preparation of the dihydropyridinone core, followed by the introduction of the cyano and ethoxycarbonyl groups. The final step often involves the attachment of the sulfanylacetic acid moiety under controlled conditions to avoid undesirable side reactions.
Industrial Production Methods In industrial settings, the production of this compound may utilize automated synthesis systems to improve yield and purity. Conditions such as temperature, pH, and solvent choice are optimized to ensure efficient synthesis. Scale-up processes often involve batch or continuous flow reactors to handle larger quantities.
化学反応の分析
Types of Reactions it Undergoes 2-{[3-Cyano-5-(ethoxycarbonyl)-6-oxo-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid can undergo a variety of chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions Used in these Reactions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: Typically involves nucleophiles like amines or alcohols under basic conditions.
Major Products Formed from these Reactions
Oxidation can lead to the formation of carboxylic acid derivatives.
Reduction often yields alcohol or amine derivatives.
Substitution reactions can produce a wide range of substituted acetic acid derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry In chemistry, 2-{[3-Cyano-5-(ethoxycarbonyl)-6-oxo-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid is used as a building block for the synthesis of more complex molecules.
Biology The compound is studied for its potential interactions with biological macromolecules, providing insights into enzyme mechanisms and binding affinities.
Medicine In medicine, it serves as a precursor for drug development, especially in designing inhibitors for specific enzymes.
Industry Industrial applications include its use as an intermediate in the production of fine chemicals and pharmaceuticals.
Mechanism of Action: The mechanism by which this compound exerts its effects is mainly through interactions with target proteins or enzymes. The cyano and ethoxycarbonyl groups can form strong hydrogen bonds, while the sulfanyl group can participate in thiol-disulfide exchange reactions, altering the activity of biological targets.
Comparison with Similar Compounds: Compared to similar compounds like 3-cyano-6-oxo-1,6-dihydropyridine derivatives, this compound stands out due to its unique combination of functional groups. Similar compounds include:
3-Cyano-6-oxo-1,6-dihydropyridine-2-thioacetic acid
Ethyl 3-cyano-6-oxo-2-thiopyridinecarboxylate
These comparisons highlight its distinct chemical properties and broader application potential in scientific research and industry.
There you have it—a detailed dive into the world of this compound. Fascinating stuff, huh?
特性
IUPAC Name |
2-[(3-cyano-5-ethoxycarbonyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5S/c1-2-18-11(17)7-3-6(4-12)10(13-9(7)16)19-5-8(14)15/h3H,2,5H2,1H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOBIVWPAVICID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)SCC(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301135289 | |
| Record name | 3-Ethyl 6-[(carboxymethyl)thio]-5-cyano-1,2-dihydro-2-oxo-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301135289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24835034 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851175-99-0 | |
| Record name | 3-Ethyl 6-[(carboxymethyl)thio]-5-cyano-1,2-dihydro-2-oxo-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851175-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl 6-[(carboxymethyl)thio]-5-cyano-1,2-dihydro-2-oxo-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301135289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B3430542.png)
![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/new.no-structure.jpg)


![5-Nitrobenzo[d]isothiazol-3-amine](/img/structure/B3430556.png)







![2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B3430626.png)
![2-{[6-Amino-3-cyano-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B3430633.png)
